molecular formula C7H7N3O B2525949 (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol CAS No. 1638763-70-8

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B2525949
CAS No.: 1638763-70-8
M. Wt: 149.153
InChI Key: MGFKDCGUSDBNKG-UHFFFAOYSA-N
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Description

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a methanol group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional group at the 6-position, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can lead to different therapeutic or industrial applications .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFKDCGUSDBNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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